N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
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Overview
Description
N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a complex organic compound that features a unique combination of functional groups, including a cyanomethylthio group, an oxadiazole ring, and a fluorobenzamide moiety
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or electrostatic interactions .
Biochemical Pathways
Its structural features suggest that it might be involved in various biochemical reactions, potentially influencing pathways related to cellular metabolism, signal transduction, or gene expression .
Pharmacokinetics
Its structural features suggest that it might have good bioavailability and could be metabolized by various enzymes in the body .
Result of Action
Based on its structural features, it might influence various cellular processes, potentially leading to changes in cell growth, differentiation, or survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 5-((cyanomethyl)thio)-1,3,4-oxadiazole in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced heterocycles.
Scientific Research Applications
N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or photonic devices.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocycles.
Comparison with Similar Compounds
Similar Compounds
N-((5-((methylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide: Similar structure but with a methylthio group instead of a cyanomethylthio group.
N-((5-((ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide: Similar structure but with an ethylthio group.
Uniqueness
N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is unique due to the presence of the cyanomethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O2S/c13-9-3-1-8(2-4-9)11(18)15-7-10-16-17-12(19-10)20-6-5-14/h1-4H,6-7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVKOKNCGXJFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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